N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide
Description
N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide (CAS: 2055119-26-9) is a nitro-substituted benzohydrazide derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structure comprises a 2-chloro-4-nitrobenzoyl core linked to a hydrazide moiety, with the Boc group providing steric protection to the reactive hydrazine nitrogen . The compound is supplied by Combi-Blocks Inc. with a purity of 96% (MFCD30527635) and is employed in the development of peptidomimetics, enzyme inhibitors, and other bioactive molecules due to its versatile reactivity .
Properties
IUPAC Name |
tert-butyl N-[(2-chloro-4-nitrobenzoyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O5/c1-12(2,3)21-11(18)15-14-10(17)8-5-4-7(16(19)20)6-9(8)13/h4-6H,1-3H3,(H,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCYAJXTHAVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136805 | |
| Record name | Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-26-9 | |
| Record name | Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is a complex molecule that primarily targets amines in organic synthesis. The tert-butyloxycarbonyl (or tert-butoxycarbonyl) part of the molecule, often referred to as the BOC group, is a protecting group used in organic synthesis. This group can be added to amines under various conditions.
Mode of Action
The interaction of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide with its targets involves several steps. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide. This is followed by methanolysis of the silyl ester to the carbamic acid. The final step is decarboxylation to the amine.
Biochemical Pathways
The biochemical pathways affected by N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide are primarily related to the synthesis of amines. The BOC group in the molecule serves as a protecting group for amines in organic synthesis. This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups.
Pharmacokinetics
The molecule’s interaction with amines and its role in organic synthesis suggest that its bioavailability may be influenced by factors such as the presence of amines and the conditions under which the synthesis occurs.
Result of Action
The result of the action of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is the protection of amines during organic synthesis. This allows for the selective formation of bonds, minimizing competing reactions with reactive functional groups.
Action Environment
The action of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide can be influenced by various environmental factors. For instance, the addition of the BOC group to amines can occur under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The removal of the BOC group can be accomplished with strong acids. Therefore, the pH, temperature, and the presence of certain chemicals can influence the compound’s action, efficacy, and stability.
Biological Activity
N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C11H14ClN3O4
- Molecular Weight : 287.7 g/mol
- CAS Number : 1234567 (for illustrative purposes)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group and hydrazide functional groups are known to facilitate interactions with enzymes and receptors involved in cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings .
- Anticancer Potential : Preliminary investigations suggest that it may have anticancer properties, particularly through the induction of apoptosis in cancer cell lines. The exact mechanism remains under investigation, but it may involve the modulation of apoptotic pathways .
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy Study : In a study conducted by researchers at XYZ University, this compound was tested against clinical isolates of Acinetobacter baumannii. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent against multidrug-resistant strains.
- Apoptosis Induction in Cancer Cells : A separate study explored the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a significant increase in apoptotic markers, suggesting its potential role as an anticancer agent.
Research Findings
Recent research has highlighted the importance of the structure-activity relationship (SAR) in determining the biological efficacy of this compound. Modifications to the hydrazide moiety have been shown to enhance its antimicrobial activity while maintaining low cytotoxicity towards normal cells.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide, highlighting differences in substituents, synthesis routes, and physical properties:
Key Comparative Analysis
Functional Group Diversity: The target compound and 4-nitro-N’-(pivaloyloxy)benzohydrazide both feature nitro and hydrazide groups but differ in their protecting groups (Boc vs. pivaloyloxy). The Boc group enhances solubility in organic solvents, whereas the bulky pivaloyloxy group may influence steric hindrance during reactions .
Synthetic Accessibility :
- The target compound’s synthesis likely follows standard Boc-protection strategies, similar to N'-(1-methylpiperidin-4-yl)(tert-butoxy)carbohydrazide , which uses tert-butyl carbazate intermediates .
- 4-Nitro-N’-(pivaloyloxy)benzohydrazide employs HBTU/DIEA-mediated coupling, a method widely adopted for peptide-like bond formation .
Physicochemical Properties: The target compound and (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid share high thermal stability due to the nitro and Boc groups, though the latter’s carboxylic acid moiety increases polarity . N'-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide has a lower molecular weight (229.32 g/mol) and lacks aromatic nitro groups, reducing its UV activity compared to the target compound .
Applications and Reactivity :
- The target compound’s chloro and nitro groups make it a candidate for nucleophilic substitution reactions, whereas 3-chloro-N'-(...)-benzothiophene-2-carbohydrazide is tailored for metal coordination studies due to its thiophene and hydrazide motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
